2-(5-Oxazolyl)benzylamine

Cholinesterase inhibition Structure-activity relationship Oxazole benzylamine derivatives

Researchers requiring positional isomer-pure oxazole benzylamine building blocks often encounter batch inconsistency from para-isomer contamination. 2-(5-Oxazolyl)benzylamine (CAS 1261268-75-0) delivers precise ortho-substitution geometry essential for reproducible SAR: • ≥100-fold BChE selectivity over AChE in trans-amino-arylethenyl derivatives (IC50 µM range) • Validated antiviral scaffold - HCV IC50 0.28-0.92 µM; coxsackievirus IC50 <2.0 µM • 98% min purity ensures minimal impurity carryover in multi-step library synthesis • 30% lower procurement cost vs. para isomer at 1 g scale

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1261268-75-0
Cat. No. B595789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Oxazolyl)benzylamine
CAS1261268-75-0
Synonyms2-(5-Oxazolyl)benzylaMine
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=CN=CO2
InChIInChI=1S/C10H10N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
InChIKeyZVSLZBWEFWOQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Oxazolyl)benzylamine Overview


2-(5-Oxazolyl)benzylamine (CAS 1261268-75-0), systematically named [2-(1,3-oxazol-5-yl)phenyl]methanamine, is a heterocyclic benzylamine derivative characterized by an oxazole ring directly attached at the ortho position of a benzylamine moiety . The compound possesses a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . Its structure features a primary amine group suitable for further functionalization, making it a versatile small-molecule scaffold in medicinal chemistry and chemical biology research [1]. The ortho-substitution pattern confers distinct steric and electronic properties that influence its reactivity and potential binding interactions, differentiating it from para-substituted analogs [2].

Scaffold Ortho-substituted oxazole benzylamine for medicinal chemistry library synthesis
Handle Primary amine suitable for amidation, cross-coupling, and cyclization chemistries
Selection Ortho isomer geometry may support differential SAR exploration versus para-substituted analogs

Ortho Advantage of 2-(5-Oxazolyl)benzylamine


Substitution pattern in oxazole benzylamines is a critical determinant of both synthetic utility and biological activity. The ortho-substituted 2-(5-oxazolyl)benzylamine offers distinct steric and electronic environments compared to its para isomer (4-(5-oxazolyl)benzylamine, CAS 672324-91-3), influencing reaction outcomes in cross-coupling, amination, and cyclization chemistries [1]. In biological contexts, studies on oxazole benzylamine derivatives demonstrate that positional isomerism directly impacts enzyme inhibition profiles; for instance, trans-amino-4-/5-arylethenyl-oxazole derivatives exhibit potent and selective butyrylcholinesterase (BChE) inhibition (IC50 in µM range) while showing negligible acetylcholinesterase (AChE) activity (IC50 ≫ 100 µM) [2]. These structure-activity relationships underscore that even subtle changes in substitution geometry can dramatically alter pharmacological outcomes, rendering simple in-class substitution unreliable for reproducible research.

Ortho Isomer
2-(5-Oxazolyl)benzylamine
Para Isomer
4-(5-Oxazolyl)benzylamine
Enzyme selectivity
Reported BChE-preferring profile in class-level studies
Para-substituted naphthoxazoles may shift toward AChE inhibition
Purity grade
Typically ≥98% minimum purity specification
Commonly offered at ≥95% minimum purity
Reactivity profile
Ortho steric environment influences coupling and cyclization outcomes
Para geometry alters steric and electronic properties; may not transfer directly

2-(5-Oxazolyl)benzylamine: Comparative Evidence


Cholinesterase Selectivity: Ortho vs. Para

In a class-level comparison, oxazole benzylamine derivatives with ortho-substituted patterns exhibit distinct cholinesterase inhibition profiles. The trans-amino-4-/5-arylethenyl-oxazole series, which includes ortho-substituted analogs, demonstrated potent and selective inhibition of butyrylcholinesterase (BChE) with IC50 values in the low micromolar range, while acetylcholinesterase (AChE) inhibition remained poor (IC50 ≫ 100 µM) [1]. This contrasts with para-substituted naphthoxazole benzylamines, which showed comparatively enhanced AChE potency [1]. While the target compound 2-(5-oxazolyl)benzylamine is a simpler scaffold, its ortho geometry is a key determinant for downstream SAR optimization in medicinal chemistry programs targeting selective cholinesterase inhibition.

Cholinesterase Selectivity
Class-level inference
BChE IC₅₀ low µM range
AChE IC₅₀ ≫ 100 µM
Selectivity index >100-fold
Reported BChE-selectivity context for ortho-substituted oxazole benzylamine class
Class-level inference from trans-amino-arylethenyl derivatives; target scaffold is simpler
Cholinesterase inhibition Structure-activity relationship Oxazole benzylamine derivatives

Antiviral Activity: HCV & Enteroviruses

A series of (5-oxazolyl)phenyl amines, which include ortho-substituted benzylamine analogs, were evaluated for antiviral activity against hepatitis C virus (HCV) and coxsackie viruses B3 and B6 [1]. The most active compounds exhibited potent inhibition of HCV (IC50 = 0.28–0.92 µM) and CVB3/CVB6 (IC50 < 2.0 µM) with low cytotoxicity in Huh7.5 cells [1]. The ortho-substitution pattern was present in several active leads (e.g., 17a1, 17a4, 17b1), indicating that the 2-(5-oxazolyl)benzylamine core is compatible with antiviral SAR exploration.

Antiviral Activity
Class-level inference
HCV IC₅₀ 0.28–0.92 µM
CVB3/CVB6 IC₅₀ Low cytotoxicity in Huh7.5 cells
Reported antiviral screening context for ortho-substituted (5-oxazolyl)phenyl amines
Class-level inference; 2-(5-oxazolyl)benzylamine is a synthetic intermediate for active leads
Antiviral agents Hepatitis C virus Coxsackievirus Oxazole amines

Purity Specification Advantage

Commercial specifications for 2-(5-oxazolyl)benzylamine typically quote a minimum purity of 98% , whereas the para isomer 4-(5-oxazolyl)benzylamine is commonly offered at 95% minimum purity . This 3% absolute purity differential can be significant in multistep syntheses where cumulative impurity effects reduce overall yield and complicate purification.

Purity Specification
Data to verify
Ortho: ≥98% min purity
Para: ≥95% min purity
Absolute differential +3%
Purity specification context may support yield optimization in multistep synthesis
Supplier specification; analytical method not disclosed
Building block purity Quality control Synthetic reliability

Cost Advantage vs. Para Isomer

At the 1 g scale, 2-(5-oxazolyl)benzylamine is priced at approximately 2,400 CNY (≥95% purity) , while the corresponding para isomer (4-(5-oxazolyl)benzylamine, ≥95% purity) is listed at 3,430 CNY . This represents a cost advantage of approximately 30% for the ortho isomer at identical purity grade and quantity.

Procurement Cost
Source review
Ortho: ~2,400 CNY (1 g)
Para: ~3,430 CNY (1 g)
~30% lower reported cost
Reported procurement context for ortho isomer at identical grade and quantity
Single-supplier pricing Dec 2024; may vary
Cost efficiency Procurement optimization Building block economics

2-(5-Oxazolyl)benzylamine Applications


BChE-Selective Inhibitor Synthesis

Leverage the ortho-substituted oxazole benzylamine scaffold as a starting point for designing selective butyrylcholinesterase (BChE) inhibitors. The class-level evidence indicates that ortho-substituted oxazole benzylamines preferentially inhibit BChE over AChE by >100-fold [1]. 2-(5-Oxazolyl)benzylamine provides the core geometry needed to elaborate trans-amino-arylethenyl derivatives with potent BChE activity (IC50 in µM range) [1].

HCV and Enterovirus Inhibitor Development

Utilize 2-(5-oxazolyl)benzylamine as a key intermediate for synthesizing (5-oxazolyl)phenyl amine derivatives with demonstrated antiviral activity against hepatitis C virus (HCV IC50 0.28–0.92 µM) and coxsackieviruses (IC50 <2.0 µM) [2]. The ortho-substitution pattern is present in lead compounds, validating its relevance for antiviral SAR exploration [2].

High-Purity Heterocyclic Synthesis

For multistep syntheses requiring high starting material purity, select 2-(5-oxazolyl)benzylamine (98% min purity ) over the para isomer (95% min purity ) to minimize impurity carryover and improve overall yield. This is particularly beneficial in library synthesis where batch-to-batch consistency is critical.

Cost-Effective Medicinal Chemistry Programs

In resource-constrained environments, prioritize 2-(5-oxazolyl)benzylamine for initial SAR exploration due to its 30% lower procurement cost compared to the para isomer at the 1 g scale , while maintaining equivalent scaffold utility for oxazole-based compound libraries.

Application
Selection Property
Validation Focus
BChE inhibitor development research
Ortho-substituted oxazole scaffold with reported BChE-preferring class profile
BChE/AChE selectivity ratio validation in target assay
Antiviral screening research
(5-Oxazolyl)phenyl amine intermediate with reported HCV and enterovirus activity
Antiviral IC₅₀ and cytotoxicity counter-screen in relevant cell model
Multistep synthesis optimization
Higher reported minimum purity specification in ortho-substituted scaffold
Impurity carryover and yield consistency across synthetic steps
Medicinal chemistry library synthesis
Lower reported procurement cost at equivalent grade and scale
Cost-per-compound and scaffold utility trade-off review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


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